2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-
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Overview
Description
2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-: is an organic compound belonging to the pyranone family. This compound is characterized by a pyran ring fused with a ketone group and an alkoxy substituent. The specific stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)- typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Alkoxy Group: The alkoxy group (2-[[(1S)-1-methylheptyl]oxy]-) can be introduced via an etherification reaction. This involves the reaction of the pyranone with an alcohol (1-methylheptanol) in the presence of an acid catalyst.
Stereoselective Synthesis: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral starting materials to ensure the (2S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the alkoxy group, where nucleophiles such as halides or amines replace the existing substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Halogenated compounds, amines
Scientific Research Applications
2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-3(6H)-one: The parent compound without the alkoxy substituent.
2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2R)-: The enantiomer of the compound with the opposite stereochemistry.
2H-Pyran-3(6H)-one, 2-[[(1S)-1-ethylheptyl]oxy]-, (2S)-: A similar compound with a different alkyl substituent.
Uniqueness
The uniqueness of 2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)- lies in its specific stereochemistry and the presence of the 1-methylheptyl group, which may confer distinct biological and chemical properties compared to its analogs.
Properties
CAS No. |
391928-93-1 |
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Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
(6S)-6-[(2S)-octan-2-yl]oxy-2H-pyran-5-one |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-8-11(2)16-13-12(14)9-7-10-15-13/h7,9,11,13H,3-6,8,10H2,1-2H3/t11-,13-/m0/s1 |
InChI Key |
PRISQCAUSGXPIL-AAEUAGOBSA-N |
Isomeric SMILES |
CCCCCC[C@H](C)O[C@H]1C(=O)C=CCO1 |
Canonical SMILES |
CCCCCCC(C)OC1C(=O)C=CCO1 |
Origin of Product |
United States |
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